molecular formula C12H10FNO3 B1583005 Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 63010-69-5

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No. B1583005
CAS RN: 63010-69-5
M. Wt: 235.21 g/mol
InChI Key: MPUYCZQHTGRPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate” is a chemical compound with the empirical formula C12H10FNO3 . It has a molecular weight of 235.21 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The IUPAC name for this compound is "ethyl 8-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate" . The InChI code is "1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)" . The compound contains a total of 28 bonds, including 18 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .


Physical And Chemical Properties Analysis

The compound is a solid powder . It has a boiling point of 217-219 . The storage temperature is ambient .

Scientific Research Applications

Synthetic Intermediate for Antibacterial Agents

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate serves as a crucial synthetic intermediate in the development of fluoroquinolone antibiotics. For instance, Rádl (1994) outlined its synthesis for use in antibacterial fluoroquinolones, highlighting its significance in drug development processes (Rádl, 1994). Furthermore, the work by Koga et al. (1980) on the structure-activity relationships of antibacterial quinolone derivatives emphasizes the importance of substituents at the 6,7, and 7,8 positions for enhancing antibacterial activity, where Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate derivatives showed significant activity (Koga et al., 1980).

Fluorophore for Sensing Applications

The compound's derivatives have been explored for their fluorophoric properties, especially in cation sensing. Palacios et al. (2007) developed 8-hydroxyquinoline-based ligands with extended conjugated fluorophores, optimized for fluorescence-based sensor arrays to distinguish between cationic analytes, demonstrating the potential of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in creating sensitive and selective sensors (Palacios et al., 2007).

Corrosion Detection

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate's derivatives, specifically 8-hydroxyquinoline (8-HQ), have been applied in corrosion detection. Roshan et al. (2018) described the use of 8-HQ as a ferric ion-sensitive indicator in epoxy coatings to monitor underlying steel corrosion, indicating its applicability in industrial corrosion prevention and detection strategies (Roshan et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 .

properties

IUPAC Name

ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUYCZQHTGRPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351700
Record name ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

CAS RN

71083-06-2, 63010-69-5
Record name Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71083-06-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.